

Comparing the efficacy of Apilimod Mesylate to other PIKfyve inhibitors like YM201636

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Compound of Interest		
Compound Name:	Apilimod Mesylate	
Cat. No.:	B1663033	Get Quote

A Head-to-Head Battle of PIKfyve Inhibitors: Apilimod Mesylate vs. YM201636

For researchers, scientists, and drug development professionals, the selective inhibition of the lipid kinase PIKfyve presents a promising therapeutic avenue for a range of diseases, from cancer to autoimmune disorders. Two of the most prominent small molecule inhibitors at the forefront of this research are **Apilimod Mesylate** and YM201636. This guide provides an objective comparison of their efficacy, supported by experimental data, to aid in the selection of the most appropriate tool for specific research needs.

At a Glance: Quantitative Efficacy Comparison

The following table summarizes the key quantitative data for **Apilimod Mesylate** and YM201636, highlighting their potency as PIKfyve inhibitors.



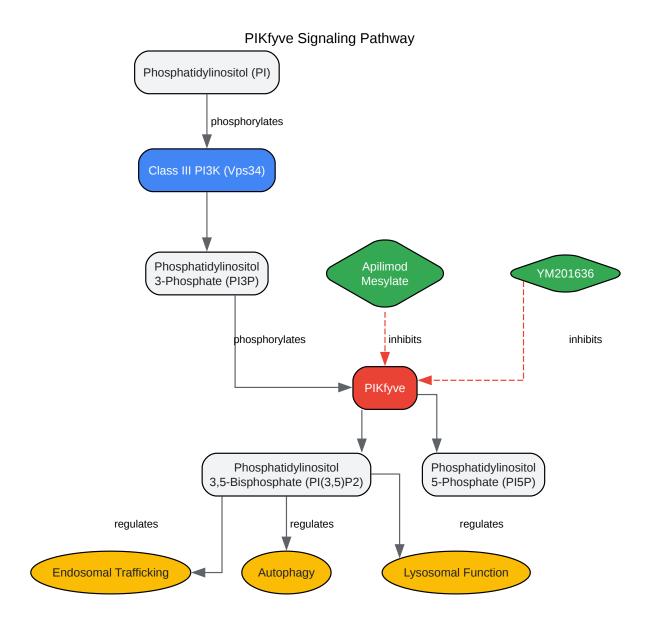
Parameter	Apilimod Mesylate	YM201636
Target	PIKfyve, IL-12/IL-23	PIKfyve
PIKfyve IC50	14 nM[1]	33 nM (for PI(3,5)P2 synthesis) [2], 25 nM (for PI5P synthesis) [3]
Other Notable IC50s	IL-12: 1-2 nM[4]	p110α: 3.3 μM[5]
Cellular Effects	Induces cytoplasmic vacuolation, inhibits IL-12/IL-23 production[1][4]	Induces cytoplasmic vacuolation[3]

Delving Deeper: Mechanism of Action and Signaling Pathway

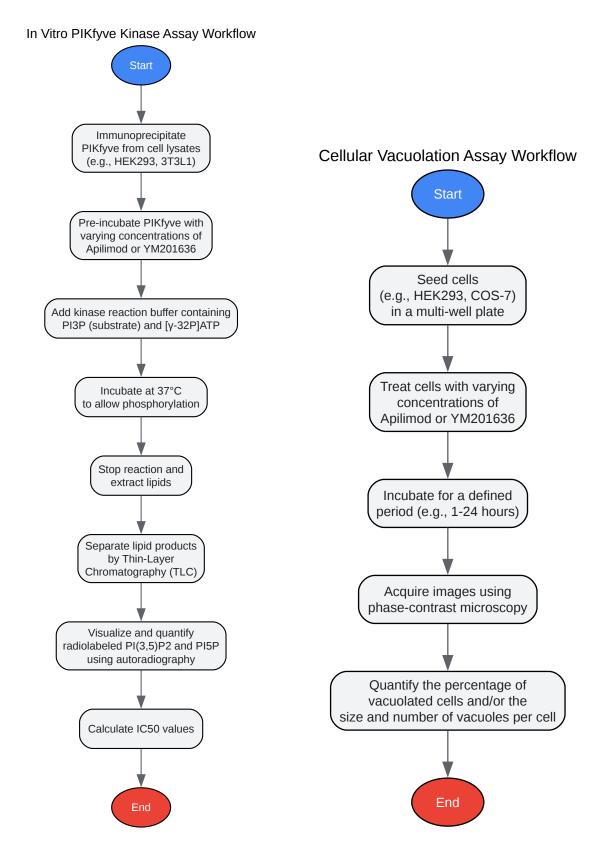
Both Apilimod and YM201636 exert their primary effect by inhibiting PIKfyve, a crucial enzyme in the phosphoinositide signaling pathway. PIKfyve catalyzes the phosphorylation of phosphatidylinositol 3-phosphate (PI3P) to generate phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2) and can also produce phosphatidylinositol 5-phosphate (PI5P).[6] These lipids are essential for regulating endosomal trafficking, lysosomal function, and autophagy.

By inhibiting PIKfyve, both compounds disrupt these processes, leading to the characteristic formation of large cytoplasmic vacuoles.[1][3] This disruption of cellular homeostasis is the basis for their therapeutic potential in various diseases.









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